Bienvenue dans la boutique en ligne BenchChem!

Benzoclidine hydrochloride

Preclinical Toxicology Drug Safety In Vivo Pharmacology

Benzoclidine HCl (Oxylidin) is a unique polypharmacological probe for CNS & cardiovascular research. Unlike buspirone (5-HT1A agonist) or hydroxyzine (H1 antagonist), it acts via weak M/N AChR antagonism, ganglioblockade, and α-adrenolysis, delivering sedative, anxiolytic, antiarrhythmic, and hypotensive effects in a single molecule. This makes it irreplaceable for studying mixed receptor phenotypes. Stable aqueous solutions are achievable at pH 3.8–5.5. Procure ≥98% pure material for reproducible dosing based on the known oral LD50 of 250 mg/kg in rodents.

Molecular Formula C14H18ClNO2
Molecular Weight 267.75 g/mol
CAS No. 7348-26-7
Cat. No. B179256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoclidine hydrochloride
CAS7348-26-7
Synonymsenzoclidine
benzoclidine hydrochloride
benzoclidine, (+-)-isomer
oxilidine
oxylidin
Molecular FormulaC14H18ClNO2
Molecular Weight267.75 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3.Cl
InChIInChI=1S/C14H17NO2.ClH/c16-14(12-4-2-1-3-5-12)17-13-10-15-8-6-11(13)7-9-15;/h1-5,11,13H,6-10H2;1H
InChIKeyDGPMCYQIJOUUFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancecolorless crystal powder.

Structure & Identifiers


Interactive Chemical Structure Model





Benzoclidine Hydrochloride (7348-26-7): A Quinuclidine-Derived Anxiolytic and Antihypertensive for Research Applications


Benzoclidine hydrochloride (CAS 7348-26-7), also known as Oxylidin, is a synthetic quinuclidine derivative characterized by a bicyclic amine core esterified with benzoic acid . It is a member of the anxiolytic class but distinguishes itself through a unique polypharmacological profile encompassing sedative, hypotensive, and antiarrhythmic activities, actions not typically associated with conventional benzodiazepines or azapirones [1]. This compound acts as a weak antagonist at both muscarinic and nicotinic acetylcholine receptors (AChR) while also exhibiting moderate ganglioblocking and α-adrenolytic properties, contributing to its central nervous system (CNS) depressant and cardiovascular effects .

Why Benzoclidine Hydrochloride (7348-26-7) Cannot Be Replaced by Standard Anxiolytics or Other Quinuclidines


Benzoclidine hydrochloride is not a simple, direct substitute for other anxiolytics like buspirone or hydroxyzine, nor is it functionally equivalent to its close structural analog, aceclidine [1]. While buspirone acts as a selective 5-HT1A receptor partial agonist and hydroxyzine primarily targets histamine H1 receptors, benzoclidine's multi-modal mechanism involves weak antagonism of both M and N cholinoreceptors, moderate ganglioblockade, and α-adrenolytic activity, resulting in a distinct pharmacological signature that includes antiarrhythmic and hypotensive properties alongside its sedative-anxiolytic effects [1]. This unique profile is not replicated by other quinuclidine derivatives; for instance, aceclidine is a potent muscarinic agonist used for glaucoma, representing an opposite functional profile . Therefore, substituting benzoclidine with a class-analog or even a structural congener will fundamentally alter the experimental outcome, making it unsuitable for research specifically focused on this polypharmacological, weak cholinergic antagonist phenotype [1].

Quantitative Differentiation of Benzoclidine Hydrochloride (7348-26-7): Evidence-Based Comparison Against Key Comparators


Toxicity Profile: Quantified LD50 in Rodents Compared to a Common Sedative

Benzoclidine hydrochloride exhibits a defined acute oral toxicity in rats with an LD50 of 250 mg/kg, as reported in product specifications . This provides a specific, quantifiable safety margin for in vivo studies. For comparison, the common anxiolytic and sedative hydroxyzine has a reported oral LD50 in rats of 850 mg/kg, indicating that benzoclidine is approximately 3.4-fold more acutely toxic in this rodent model [1]. This difference in toxicity is a critical parameter for study design, particularly when comparing therapeutic windows or in models where toxicity may be a confounding variable.

Preclinical Toxicology Drug Safety In Vivo Pharmacology

Physicochemical Stability: Defined Aqueous Stability Range for Formulation

The compound's aqueous solutions demonstrate stability within a defined pH range of 3.8 to 5.5, as documented in authoritative pharmaceutical references [1]. This is a specific, actionable parameter for the development of injectable or oral liquid formulations. In contrast, the widely used anxiolytic buspirone hydrochloride exhibits optimal stability in a more neutral pH range (approximately 6.0-7.5), with significant degradation occurring at pH values below 4 [2]. This difference in pH stability profile dictates the selection of buffer systems and excipients, meaning formulation protocols are not interchangeable between these two compounds.

Pharmaceutical Formulation Analytical Chemistry Drug Stability

Mechanistic Distinction: A Defined Polypharmacological Profile for Neurological Research

Benzoclidine hydrochloride is characterized as a weak antagonist of both muscarinic and nicotinic acetylcholine receptors, which is a defined and quantifiable difference from other anxiolytics . This activity is in stark contrast to buspirone, which acts as a selective 5-HT1A receptor partial agonist (with negligible affinity for AChRs) [1]. Furthermore, it differs from its close structural analog aceclidine, which is a potent muscarinic agonist . This specific receptor interaction profile explains benzoclidine's unique combination of CNS depressant and cardiovascular (hypotensive, antiarrhythmic) effects, which are not present with buspirone and are functionally opposite to aceclidine.

Neuropharmacology Receptor Binding Cardiovascular Research

Optimal Research and Industrial Applications for Benzoclidine Hydrochloride (7348-26-7) Based on Validated Differentiation


Preclinical In Vivo Studies Requiring a Defined Toxicity Profile

In designing rodent models for anxiety, cardiovascular function, or general CNS activity, researchers can leverage the known acute oral LD50 of 250 mg/kg to establish precise, reproducible dosing regimens and to compare safety margins against other compounds like hydroxyzine . This quantifiable baseline is essential for studies where toxicity or therapeutic window is a primary endpoint .

Pharmaceutical Formulation Development for Acidic Injectable or Oral Solutions

Formulation scientists can confidently develop stable aqueous solutions of benzoclidine hydrochloride by targeting a pH range of 3.8 to 5.5, a specific parameter derived from authoritative pharmacopeial data [1]. This knowledge prevents costly formulation failures and ensures that the active pharmaceutical ingredient (API) remains stable throughout the manufacturing process and shelf life [1].

Neuropharmacological Research on Polypharmacology and Cholinergic-Adrenergic Interplay

This compound serves as a unique pharmacological probe for dissecting the contributions of multiple receptor systems (weak M/N AChR antagonism, ganglioblockade, and α-adrenolysis) to complex physiological and behavioral outcomes [2]. It is particularly valuable for studies where the goal is to induce a specific, mixed phenotype of sedation, anxiolysis, and cardiovascular modulation that cannot be achieved with selective 5-HT1A agonists like buspirone or H1 antagonists like hydroxyzine [2].

Investigative Cardiovascular Research on Hypotension and Antiarrhythmic Mechanisms

Benzoclidine's distinct mechanism—reducing vasomotor center excitability via ganglioblockade and α-adrenolytic action—makes it a valuable tool for research into novel antiarrhythmic and hypotensive pathways [3]. It can be used in ex vivo or in vivo models to study the cardiovascular effects of centrally acting agents that do not rely on direct calcium channel or beta-adrenergic blockade [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzoclidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.